molecular formula C11H12N2O2 B2867422 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile CAS No. 757192-66-8

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile

Cat. No. B2867422
CAS RN: 757192-66-8
M. Wt: 204.229
InChI Key: KICOETUQMOSVHY-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile” is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2 . This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.23 . The melting point is reported to be between 72-74 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Researchers have synthesized benzothiazole derivatives to study their corrosion inhibiting effects on steel in acidic environments. These inhibitors show higher efficiency compared to previously known compounds, offering new insights into the development of corrosion-resistant materials (Hu et al., 2016).

Heterocyclic Synthesis

The utility of related compounds in the synthesis of various heterocyclic derivatives has been demonstrated, highlighting their role as versatile building blocks in organic synthesis. This approach facilitates the development of compounds with potential biological activities (Dawood, Farag, & Kandeel, 1999).

Transfer Hydrogenation

In a study focused on the catalytic transfer hydrogenation of benzonitriles, researchers explored the use of alcohols as hydrogen sources, leading to the synthesis of secondary imines. This work contributes to the broader understanding of catalytic reduction processes (Garduño & García, 2017).

Antimicrobial Activity

Investigations into the antimicrobial properties of newly synthesized heterocyclic substances derived from arylhydrazononitriles reveal promising activities against various bacteria and yeast, underscoring the potential of these compounds in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Photophysical Properties

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties showcases the potential of these compounds in materials science, particularly for applications requiring strong fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICOETUQMOSVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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